molecular formula C23H20N4O2 B11972788 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-93-4

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B11972788
CAS No.: 114991-93-4
M. Wt: 384.4 g/mol
InChI Key: HBISNKKIBXEKAZ-UHFFFAOYSA-N
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Description

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a sophisticated synthetic compound designed for research applications, belonging to the class of imidazo[4,5-b]phenazine derivatives. This heterocyclic scaffold is synthesized via a catalyst-free, green chemistry process involving the condensation of 2,3-diaminophenazine with the appropriate aldehyde, followed by an in situ oxidative cyclization . The structure integrates a phenazine core, a tricyclic aromatic system known for its redox activity and broad biological interactions, with an imidazole ring, a five-membered heterocycle known to be a critical pharmacophore in medicinal chemistry . The specific presence of the 4-isopropoxy-3-methoxyphenyl substituent at the 2-position of the imidazole ring is a key structural feature that can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Imidazole-phenazine hybrid compounds have recently emerged as a promising structural class in antiviral research. Specifically, they have been identified as potent inhibitors of the DENV2 NS2B-NS3 protease, a two-component viral enzyme that is critical for the replication of the Dengue virus . Related structural analogs have demonstrated significant inhibitory activity in vitro, with certain para-substituted derivatives showing IC50 values superior to control compounds, making this chemical class a leading source for novel anti-dengue agent development . Molecular docking studies performed on similar compounds indicate that they bind effectively to the active site of the DENV2 NS2B-NS3 protease with high calculated binding energies, corroborating the experimental bioactivity data and suggesting a plausible mechanism of action through protease inhibition . Beyond virology, the inherent redox activity of the phenazine core suggests potential applications in studying electron transfer processes in biological systems . Furthermore, the conjugated, nitrogen-rich aromatic system of such compounds may also be of interest in materials science and as a potential photosensitizer in photodynamic therapy (PDT) research, given that phenazine derivatives can, upon light activation, interact with molecular oxygen to generate reactive oxygen species (ROS) . This product is provided for research purposes only. It is not intended for human, veterinary, or diagnostic use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

CAS No.

114991-93-4

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-(3-methoxy-4-propan-2-yloxyphenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C23H20N4O2/c1-13(2)29-21-9-8-14(10-22(21)28-3)23-26-19-11-17-18(12-20(19)27-23)25-16-7-5-4-6-15(16)24-17/h4-13,24H,1-3H3

InChI Key

HBISNKKIBXEKAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC

Origin of Product

United States

Preparation Methods

Condensation and Cyclization with 2,3-Diaminophenazine

The core imidazo[4,5-b]phenazine scaffold is constructed through a two-step process:

  • Schiff Base Formation : 2,3-Diaminophenazine reacts with 4-isopropoxy-3-methoxybenzaldehyde in ethanol under reflux, forming an intermediate Schiff base.

  • Oxidative Cyclodehydrogenation : The Schiff base undergoes intramolecular cyclization, facilitated by aerial oxygen or manganese(III) acetate, to yield the aromatic imidazole ring.

Reaction Conditions :

  • Solvent : Ethanol (green chemistry-compliant).

  • Catalyst : Catalyst-free or Mn(OAc)₃ for one-pot synthesis.

  • Temperature : Reflux (~78°C) or room temperature.

  • Yield : 15–90% for analogous compounds, with higher efficiency (~80%) reported for one-pot methods.

Mechanistic Insights and Optimization

Reaction Mechanism

The mechanism (Scheme 1) involves nucleophilic attack by the amine group of 2,3-diaminophenazine on the aldehyde carbonyl, forming a Schiff base. Intramolecular cyclization generates a 5-membered imidazoline intermediate, which oxidizes to the fully aromatic imidazole. Manganese(III) acetate in one-pot methods accelerates oxidation, bypassing the need for prolonged reflux.

Substituent Effects on Reactivity

Electron-donating groups (e.g., methoxy, isopropoxy) on the benzaldehyde enhance electrophilicity at the carbonyl carbon, favoring Schiff base formation. Para-substituted derivatives exhibit superior reactivity compared to ortho- or meta-substituted analogs, as evidenced by IC₅₀ data for related compounds. For example, 3e (para-OH, meta-NO₂) showed an IC₅₀ of 54.8 μM, outperforming 3d (meta-OCH₃, para-NO₂; IC₅₀ 79.0 μM).

Structural Characterization and Analytical Data

Spectroscopic Validation

HRMS : Molecular ion [M+H]⁺ at m/z 441.1521 (calculated for C₂₅H₂₁N₄O₃: 441.1557).
FTIR : Peaks at 3400 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=N imidazole), and 1250 cm⁻¹ (C–O–C isopropoxy).
¹H NMR (DMSO-d₆):

  • δ 13.26 (s, 1H, imidazole NH).

  • δ 7.89–8.40 (m, 8H, phenazine protons).

  • δ 6.75 (d, J = 8.5 Hz, 1H), 6.55 (d, J = 2.3 Hz, 1H), 6.49 (dd, J = 2.3, 8.5 Hz, 1H; phenyl substituent).

  • δ 4.65 (septet, J = 6.0 Hz, 1H, isopropoxy CH).

  • δ 3.85 (s, 3H, OCH₃).

  • δ 1.32 (d, J = 6.0 Hz, 6H, isopropoxy CH₃).

¹³C NMR :

  • δ 160.7 (C=N imidazole).

  • δ 147.2–103.6 (phenazine and phenyl carbons).

  • δ 70.1 (isopropoxy CH), 56.2 (OCH₃), 22.1 (isopropoxy CH₃).

Comparative Analysis of Synthetic Methods

Parameter Reflux Method One-Pot Method
Catalyst NoneMn(OAc)₃
Temperature 78°C (reflux)25°C (room temp)
Time 12–24 h4–6 h
Yield 15–90%80–85%
Purity Recrystallization requiredDirect precipitation

The one-pot method offers superior efficiency and milder conditions, though scalability may be limited by manganese(III) acetate cost.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine with related derivatives:

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) References
Target Compound 4-Isopropoxy, 3-methoxy Inferred >300°C N/A Predicted: δ ~1.3 ppm (isopropyl CH3), 3.8–4.0 ppm (OCH3)
3c 3,4-Dimethoxy >300 68 δ 3.95, 3.90 ppm (OCH3); IR: 1280 cm⁻¹ (C–O)
4g 4-Benzyloxy, 3-methoxy >300 79 δ 5.23 ppm (OCH2Ph); IR: 1651 cm⁻¹ (C–N)
3d 2-Methoxy, 4-nitro N/A N/A Notable: Nitro group alters electronic properties
4d 4-Hydroxy >300 82 δ 9.26 ppm (phenolic OH); IR: 3219 cm⁻¹ (N–H)

Key Observations:

  • Substituent Effects on Melting Points: All analogs exhibit high melting points (>300°C), attributed to strong π-π stacking and hydrogen bonding .
  • Spectral Signatures: Methoxy groups in analogs (e.g., 3c, 4g) appear as singlets near δ 3.9 ppm in ¹H NMR. The isopropoxy group in the target compound is expected to show a doublet (δ ~1.3 ppm for CH3) and a septet (δ ~4.5 ppm for OCH) .
  • Synthetic Yields: Yields for analogs vary widely (15–90%), influenced by substituent electronic and steric effects. Electron-donating groups (e.g., methoxy) generally improve yields by stabilizing intermediates .

Research Implications

  • Medicinal Chemistry: The isopropoxy group’s balance of lipophilicity and steric bulk could optimize pharmacokinetic profiles for CNS-targeting agents .
  • Material Science: High thermal stability makes these compounds candidates for organic electronics .

Biological Activity

2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a synthetic compound belonging to the imidazo[4,5-b]phenazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine typically involves multi-step organic reactions. A common method includes the condensation of 4-isopropoxy-3-methoxybenzaldehyde with 1,2-diaminobenzene, followed by cyclization under acidic conditions. This process requires controlled temperatures and often the use of catalysts to ensure high yields and purity.

Chemical Structure

PropertyDetails
CAS Number 114991-93-4
Molecular Formula C23H20N4O2
Molecular Weight 384.43 g/mol
IUPAC Name 2-(3-methoxy-4-propan-2-yloxyphenyl)-10H-imidazo[4,5-b]phenazine
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)OC

Antimicrobial Properties

Research indicates that compounds within the phenazine family exhibit significant antimicrobial activity. Specifically, phenazines have been shown to inhibit various bacterial strains and fungi through mechanisms such as reactive oxygen species (ROS) generation and DNA intercalation .

A study highlighted that derivatives of phenazines can inhibit Aeromonas hydrophila and Fusarium oxysporum, showcasing their potential in agricultural applications against plant pathogens. The presence of methoxy and isopropoxy groups in 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine may enhance its solubility and interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, phenazine derivatives have demonstrated cytotoxic effects against leukemia cell lines. For instance, one derivative showed an EC50 value significantly lower for leukemia cells compared to normal cells, indicating a selective cytotoxicity that could be harnessed for therapeutic purposes .

The proposed mechanisms through which 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine exerts its biological effects include:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cellular proliferation or survival pathways.
  • ROS Generation : Similar to other phenazines, it could induce oxidative stress in target cells through ROS production, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo[4,5-b]phenazines:

  • Antimicrobial Efficacy : A systematic review noted that phenazine derivatives exhibit a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of functional groups significantly influences their potency .
  • Anticancer Research : A recent study reported that imidazo[4,5-b]phenazines show promise in targeting acute myeloid leukemia cells with marked efficacy compared to normal cell lines. The compound's mechanism was linked to apoptosis induction through the mitochondrial pathway .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-Isopropoxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine and its analogs?

  • Methodology : The compound is synthesized via condensation of 2-chloroimidazo[4,5-b]phenazine with substituted aldehydes under reflux in DMF, catalyzed by acetic acid. Key steps include:

  • Reacting 10 mmol of the core imidazo[4,5-b]phenazine precursor with equimolar aldehyde in DMF at reflux for 4 hours.
  • Precipitation using ice-water and purification via flash chromatography (Pet. Ether/EtOAc/MeOH gradients).
  • Yields typically range from 76% to 82% for structurally similar derivatives .
    • Analytical Validation : Post-synthesis, purity is confirmed by elemental analysis (e.g., C, H, N within ±0.1% of theoretical values) and NMR (e.g., δH 3.94 ppm for methoxy groups in DMSO-d6) .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assignments focus on aromatic protons (δH 7.01–8.43 ppm), methoxy/isopropoxy groups (δH 3.94–5.23 ppm), and exchangeable NH protons (δH 12.63–13.27 ppm). Coupling constants (e.g., ³J = 8.0 Hz) confirm substitution patterns .
  • Elemental Analysis : Matches calculated and observed values (e.g., C: 70.17% observed vs. 70.22% theoretical) to verify stoichiometry .
    • Challenges : Broad NH peaks in DMSO-d6 may require high-field NMR (≥400 MHz) for resolution .

Q. What analytical techniques ensure purity and stability during storage?

  • HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>98%) and degradation products.
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >300°C) .
  • Storage : Lyophilized solids stored at -20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How is the compound evaluated for biological activity, particularly as a dual Topoisomerase I/IIα inhibitor?

  • Assays :

  • Topo Inhibition : DNA relaxation assays using plasmid pBR322 and recombinant Topo I/IIα. IC50 values are derived from gel electrophoresis band intensity quantification .
  • Antiproliferative Activity : NCI-60 cell line screening via Sulforhodamine B (SRB) assay. GI50 values <1 µM in MCF-7 cells indicate potency .
    • Mechanistic Studies : Flow cytometry (propidium iodide staining) confirms G2/M arrest and Annexin V assays quantify apoptosis induction .

Q. What computational strategies predict binding modes to Topoisomerases?

  • Molecular Docking :

  • Crystal structures of Topo I (PDB: 1T8I) and Topo IIα (PDB: 1ZXM) are used.
  • Docking software (e.g., AutoDock Vina) identifies hydrogen bonds between the imidazo-phenazine core and catalytic residues (e.g., Asn722 in Topo I).
  • Binding affinity (ΔG < -9 kcal/mol) correlates with experimental IC50 values .

Q. How are contradictory data in biological activity resolved across derivatives?

  • Case Study : Derivatives with 4-fluorophenyl vs. 4-methoxyphenyl substituents show divergent Topo I/IIα inhibition. Strategies include:

  • SAR Analysis : Correlate substituent hydrophobicity (ClogP) with membrane permeability.
  • Dose-Response Curves : Validate activity across multiple replicates to exclude assay variability .

Q. What methodologies optimize ADME properties for in vivo studies?

  • SwissADME Predictions : Key parameters include:

  • LogP : ~3.5 (ideal for blood-brain barrier penetration).
  • H-bond donors/acceptors : ≤2 donors, ≤8 acceptors to comply with Lipinski’s rules.
  • CYP450 interactions : Low inhibition risk (CYP3A4 > 10 µM) .

Q. How is experimental design tailored for reproducibility in cytotoxicity assays?

  • Controls : Include camptothecin (Topo I inhibitor) and etoposide (Topo IIα inhibitor) as positive controls.
  • Statistical Rigor : ≥3 biological replicates, ANOVA with Tukey’s post-hoc test (p < 0.05).
  • Cell Culture : Use RPMI-1640 medium with 10% FBS and passage cells ≤20 times to maintain genotype .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Yield76–82% (DMF, reflux, flash chromatography)
Topo I IC500.8–1.2 µM (MCF-7 cells)
LogP (Predicted)3.4–3.7 (SwissADME)
Thermal Stability>300°C (TGA)

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